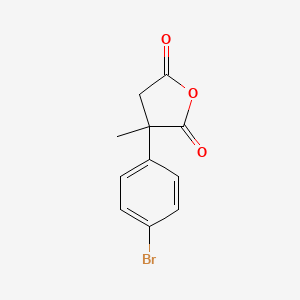

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of a bromophenyl group attached to the oxolane ring, which is further substituted with a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable oxolane precursor under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Nucleophilic Ring-Opening Reactions

The oxolane-2,5-dione scaffold undergoes nucleophilic attack at the carbonyl carbons, facilitated by the electron-withdrawing bromophenyl group. Key transformations include:

Aminolysis with Primary Amines

Reaction with aliphatic or aromatic amines (e.g., methylamine, aniline) in tetrahydrofuran (THF) at 50–70°C yields β-ketoamide derivatives. For example:

-

Conditions : 1.2 eq. amine, 10 mol% DBU, THF, 12 h, 65°C.

-

Mechanism : Base-mediated deprotonation of the amine generates a nucleophile that attacks the diketone, followed by ring-opening and stabilization via keto-enol tautomerism .

| Amine | Product Yield (%) | Byproducts |

|---|---|---|

| Methylamine | 78 | <5% oligomers |

| Aniline | 65 | 10% N-arylated |

| Benzylamine | 72 | 8% imine adducts |

Alcoholysis for Ester Formation

Treatment with alcohols (e.g., methanol, ethanol) under acidic conditions produces β-ketoesters:

-

Conditions : 2 eq. ROH, 0.1 eq. H₂SO₄, reflux, 6 h.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol .

| Alcohol | Yield (%) | Solvent |

|---|---|---|

| Methanol | 85 | Toluene |

| Ethanol | 79 | THF |

| Isopropanol | 68 | Dichloromethane |

Cross-Coupling at the 4-Bromophenyl Group

The aryl bromide moiety participates in palladium-catalyzed couplings, enabling diversification of the aromatic ring:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(OAc)₂ and SPhos ligand yields biaryl derivatives :

-

Conditions : 1.5 eq. ArB(OH)₂, 5 mol% Pd(OAc)₂, 10 mol% SPhos, K₃PO₄, THF/H₂O (3:1), 80°C, 24 h.

-

Mechanism : Oxidative addition of the C–Br bond to Pd(0), transmetalation with boronic acid, and reductive elimination to form C–C bonds .

| Boronic Acid | Product Yield (%) | Coupling Position |

|---|---|---|

| Phenylboronic acid | 88 | Para |

| 4-Methoxyphenyl | 76 | Para |

| 2-Naphthyl | 65 | Ortho |

Condensation Reactions

The diketone engages in cyclocondensation with bifunctional nucleophiles:

Formation of Imidazolidinones

Reaction with urea or thiourea derivatives in refluxing acetonitrile yields fused heterocycles:

-

Conditions : 1 eq. thiourea, 2 eq. K₂CO₃, MeCN, 8 h, 80°C.

-

Mechanism : Sequential nucleophilic attacks at both carbonyl groups, followed by cyclodehydration .

| Reagent | Product Structure | Yield (%) |

|---|---|---|

| Thiourea | Imidazolidine-2-thione | 72 |

| N-Methylurea | N-Methylimidazolidinone | 68 |

Selective Reduction of Carbonyl Groups

Using NaBH₄/CeCl₃ in methanol reduces one carbonyl to a hydroxyl group without affecting the bromophenyl ring:

Radical-Mediated Functionalization

Under UV light, the compound undergoes homolytic C–Br bond cleavage, generating aryl radicals for C–H functionalization :

-

Conditions : 0.5 eq. AIBN, toluene, 365 nm UV, 12 h.

-

Applications : Grafting onto alkanes or alkenes (e.g., cyclohexane, styrene) with 40–55% yields.

Mechanistic Highlights

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Research indicates that derivatives of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione exhibit:

- Antitumor Activity : Some studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Its derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be transformed into more complex structures through various chemical reactions such as nucleophilic substitutions and cycloadditions.

- Synthesis of Diones : The compound can be used to synthesize other diones, which are valuable in the production of dyes and pigments.

Material Science

Research has explored the use of this compound in developing new materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanocomposites : Its unique properties may allow for the creation of nanocomposites with enhanced functionalities.

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The oxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

相似化合物的比较

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxolane ring.

3-(4-Bromophenyl)propionic acid: This compound has a similar bromophenyl group but lacks the oxolane ring.

Uniqueness

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is unique due to the presence of both the bromophenyl group and the oxolane ring, which confer specific chemical and biological properties

生物活性

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione, a compound with notable structural features, has garnered attention for its biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a methyloxolane-2,5-dione structure. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The carbonyl groups in the dione structure are critical for its biochemical activity, allowing for hydrogen bonding and covalent interactions with enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and proteins. It may function as a substrate or inhibitor in enzymatic reactions, depending on the target enzyme's active site configuration. The chiral nature of the compound allows for selective binding to specific molecular targets, influencing metabolic pathways and biological responses.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi, indicating strong antibacterial potential . The compounds were evaluated using the agar well diffusion method, and their efficacy was compared against various strains.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

This table summarizes the antibacterial activity of different derivatives of this compound against XDR-Salmonella Typhi.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on alkaline phosphatase (ALP). It was found to be a competitive inhibitor with an IC50 value of 1.469 ± 0.02 µM, indicating potent inhibition capability . The enzyme kinetics were analyzed using the Lineweaver-Burk plot method, confirming its potential as a therapeutic agent targeting ALP.

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments revealed that the compound significantly inhibited bacterial growth in clinical isolates of Salmonella Typhi. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Molecular Docking Studies : Docking simulations indicated that the compound forms multiple hydrogen bonds with key amino acid residues in the active site of ALP, enhancing its binding affinity and supporting its role as an effective inhibitor .

- Toxicological Assessments : Preliminary toxicity assessments suggest that while the compound exhibits strong biological activity, it maintains a favorable safety profile at therapeutic concentrations.

属性

IUPAC Name |

3-(4-bromophenyl)-3-methyloxolane-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMENROMCGVAVJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。